molecular formula C16H22BrNO4 B8162532 tert-Butyl 3-((4-bromo-2-methoxyphenoxy)methyl)azetidine-1-carboxylate

tert-Butyl 3-((4-bromo-2-methoxyphenoxy)methyl)azetidine-1-carboxylate

Cat. No.: B8162532
M. Wt: 372.25 g/mol
InChI Key: CQQAPNYCRSKCIR-UHFFFAOYSA-N
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Description

tert-Butyl 3-((4-bromo-2-methoxyphenoxy)methyl)azetidine-1-carboxylate: is a synthetic organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles known for their diverse chemical reactivity and potential applications in medicinal chemistry. This particular compound features a tert-butyl ester group, a brominated methoxyphenoxy moiety, and an azetidine ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-((4-bromo-2-methoxyphenoxy)methyl)azetidine-1-carboxylate typically involves multiple steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or azetidinones.

    Introduction of the Phenoxy Group: The phenoxy group is introduced via nucleophilic substitution reactions, where a suitable phenol derivative reacts with a halogenated azetidine intermediate.

    Bromination and Methoxylation: The bromine and methoxy groups are introduced through electrophilic aromatic substitution reactions. Bromination is typically achieved using bromine or N-bromosuccinimide (NBS), while methoxylation can be done using methanol in the presence of a base.

    Esterification: The final step involves esterification to introduce the tert-butyl ester group, often using tert-butyl chloroformate in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom or other functional groups.

    Substitution: The bromine atom is a good leaving group, making the compound susceptible to nucleophilic substitution reactions, where nucleophiles replace the bromine atom.

    Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) in polar aprotic solvents.

    Ester Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH).

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Dehalogenated products or other substituted derivatives.

    Substitution: Azides, thiols, or other nucleophile-substituted products.

    Ester Hydrolysis: Corresponding carboxylic acids.

Scientific Research Applications

Chemistry

In organic chemistry, tert-Butyl 3-((4-bromo-2-methoxyphenoxy)methyl)azetidine-1-carboxylate serves as a valuable intermediate for the synthesis of more complex molecules

Biology and Medicine

The compound’s azetidine ring is of interest in medicinal chemistry due to its potential biological activity. It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders or infectious diseases.

Industry

In the industrial sector, this compound can be utilized in the production of agrochemicals, polymers, and specialty chemicals. Its functional groups allow for modifications that can enhance the properties of these products.

Mechanism of Action

The mechanism of action of tert-Butyl 3-((4-bromo-2-methoxyphenoxy)methyl)azetidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The azetidine ring can mimic natural substrates or inhibitors, while the phenoxy and ester groups can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3-((4-chloro-2-methoxyphenoxy)methyl)azetidine-1-carboxylate
  • tert-Butyl 3-((4-fluoro-2-methoxyphenoxy)methyl)azetidine-1-carboxylate
  • tert-Butyl 3-((4-iodo-2-methoxyphenoxy)methyl)azetidine-1-carboxylate

Uniqueness

Compared to its analogs, tert-Butyl 3-((4-bromo-2-methoxyphenoxy)methyl)azetidine-1-carboxylate offers unique reactivity due to the presence of the bromine atom, which is a versatile leaving group. This allows for a broader range of chemical transformations, making it a more flexible intermediate in synthetic applications.

Properties

IUPAC Name

tert-butyl 3-[(4-bromo-2-methoxyphenoxy)methyl]azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22BrNO4/c1-16(2,3)22-15(19)18-8-11(9-18)10-21-13-6-5-12(17)7-14(13)20-4/h5-7,11H,8-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQQAPNYCRSKCIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)COC2=C(C=C(C=C2)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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